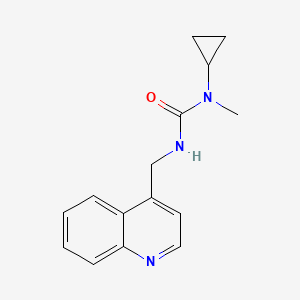
N-(thian-3-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(thian-3-yl)thiophene-2-sulfonamide, also known as TTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. TTS is a sulfonamide derivative of thiophene, which is a heterocyclic compound that contains a five-membered ring consisting of four carbon atoms and one sulfur atom.
Wirkmechanismus
The mechanism of action of N-(thian-3-yl)thiophene-2-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. N-(thian-3-yl)thiophene-2-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. N-(thian-3-yl)thiophene-2-sulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(thian-3-yl)thiophene-2-sulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit tumor cell growth and proliferation, and improve cognitive function in animal models of Alzheimer's disease. N-(thian-3-yl)thiophene-2-sulfonamide has also been shown to have anticonvulsant effects, which may make it a potential therapeutic agent for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(thian-3-yl)thiophene-2-sulfonamide is that it is relatively easy to synthesize and purify, which makes it a suitable compound for laboratory experiments. N-(thian-3-yl)thiophene-2-sulfonamide has also been shown to exhibit a range of biological activities, which makes it a versatile compound for studying various disease processes. However, one of the limitations of N-(thian-3-yl)thiophene-2-sulfonamide is that it has not been extensively studied in humans, which makes it difficult to determine its potential as a therapeutic agent for the treatment of various diseases.
Zukünftige Richtungen
There are several future directions for the study of N-(thian-3-yl)thiophene-2-sulfonamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, epilepsy, and Alzheimer's disease. Another direction is to study the structure-activity relationship of N-(thian-3-yl)thiophene-2-sulfonamide and its derivatives, which may lead to the development of more potent and selective compounds. Additionally, the development of new synthetic methods for the preparation of N-(thian-3-yl)thiophene-2-sulfonamide and its derivatives may also be an area of future research.
Synthesemethoden
The synthesis of N-(thian-3-yl)thiophene-2-sulfonamide involves the reaction between thian-3-ylamine and chlorosulfonic acid, which produces the intermediate compound, N-(thian-3-yl)sulfonamide. This intermediate compound is then treated with thionyl chloride to yield N-(thian-3-yl)thiophene-2-sulfonamide. The overall synthesis method is shown in the following reaction scheme:
Wissenschaftliche Forschungsanwendungen
N-(thian-3-yl)thiophene-2-sulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor effects. N-(thian-3-yl)thiophene-2-sulfonamide has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as cancer, epilepsy, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(thian-3-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S3/c11-15(12,9-4-2-6-14-9)10-8-3-1-5-13-7-8/h2,4,6,8,10H,1,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLKBHIOOOMLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
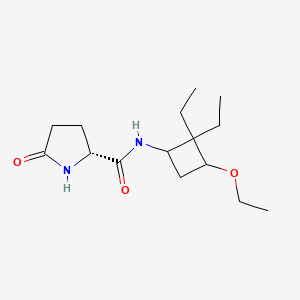
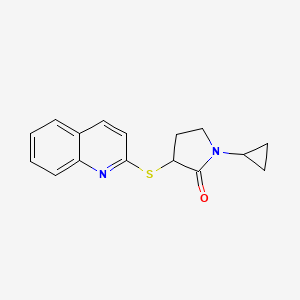
![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
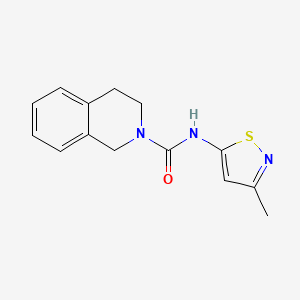
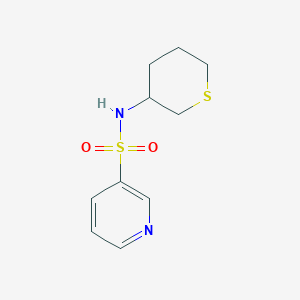

![N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B7584655.png)
![5-Fluoro-2-[(1-hydroxycyclohexyl)methyl]isoindole-1,3-dione](/img/structure/B7584659.png)

![N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)
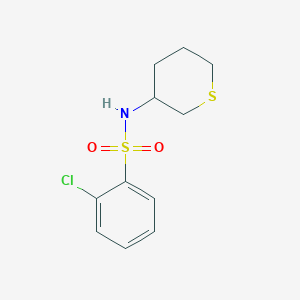
![5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine](/img/structure/B7584699.png)
